molecular formula C11H21BF3KN2O2 B12836618 potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate

potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate

Cat. No.: B12836618
M. Wt: 320.20 g/mol
InChI Key: FYDLILWCDOAVCW-FVGYRXGTSA-N
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Description

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds, particularly potassium trifluoroborates, have gained significant attention due to their stability, ease of handling, and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic organic chemistry, where it serves as a valuable reagent in cross-coupling reactions.

Preparation Methods

The synthesis of potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF2). This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salt . The general reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with cold water.

Chemical Reactions Analysis

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Mechanism of Action

The primary mechanism by which potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate exerts its effects is through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoroborate group is hydrolyzed in situ to the corresponding boronic acid, which then participates in the reaction .

Comparison with Similar Compounds

Potassium (S)-((4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)trifluoroborate is unique among organoboron compounds due to its stability and ease of handling. Similar compounds include:

Properties

Molecular Formula

C11H21BF3KN2O2

Molecular Weight

320.20 g/mol

IUPAC Name

potassium;trifluoro-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

InChI

InChI=1S/C11H21BF3N2O2.K/c1-9-7-16(8-12(13,14)15)5-6-17(9)10(18)19-11(2,3)4;/h9H,5-8H2,1-4H3;/q-1;+1/t9-;/m0./s1

InChI Key

FYDLILWCDOAVCW-FVGYRXGTSA-N

Isomeric SMILES

[B-](CN1CCN([C@H](C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](CN1CCN(C(C1)C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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